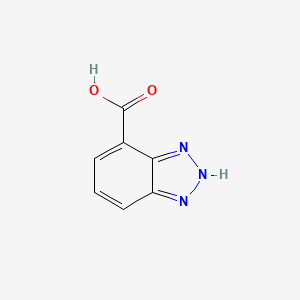

2H-benzotriazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJDQPJLANOOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212177 | |

| Record name | 1H-benzotriazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-61-6 | |

| Record name | 1H-Benzotriazole-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-benzotriazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-benzotriazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2H-Benzotriazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2H-benzotriazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from closely related analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound is a heterocyclic compound featuring a benzotriazole core with a carboxylic acid substituent at the 4-position of the benzene ring. The "2H" designation indicates that the proton on the triazole ring is attached to the nitrogen atom at the 2-position.

Chemical Formula: C₇H₅N₃O₂

Molecular Weight: 163.14 g/mol

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.0 - 8.2 | Doublet | 1H | Aromatic proton (H-5) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-7) |

| ~7.4 - 7.6 | Triplet | 1H | Aromatic proton (H-6) |

| ~8.5 - 9.0 | Singlet (broad) | 1H | Triazole N-H proton |

Note: The precise chemical shifts and coupling constants would need to be determined experimentally. The broadness of the -COOH and N-H signals is due to hydrogen bonding and exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Carboxylic acid carbon (-COOH) |

| ~145.0 | Aromatic carbon (C-7a) |

| ~132.0 | Aromatic carbon (C-3a) |

| ~130.0 | Aromatic carbon (C-6) |

| ~128.0 | Aromatic carbon (C-4) |

| ~120.0 | Aromatic carbon (C-5) |

| ~118.0 | Aromatic carbon (C-7) |

Note: The assignments are based on computational predictions and known substituent effects on benzene ring chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch (Triazole) |

| ~3050 | Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | Aromatic C=C stretches |

| ~1400 | Medium | O-H bend |

| 1300 - 1200 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 163.04 | [M]⁺ (Molecular Ion) |

| 164.05 | [M+H]⁺ (Protonated Molecule)[1] |

| 186.03 | [M+Na]⁺ (Sodium Adduct)[1] |

| 146.04 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 118.04 | [M-COOH]⁺ |

Note: The predicted collision cross-section values for various adducts can be found in public databases such as PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely solubility and to observe the exchangeable protons of the carboxylic acid and the N-H group.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

The mass range should be set to scan from m/z 50 to 500.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

References

physical and chemical properties of 2H-benzotriazole-4-carboxylic acid

An In-depth Technical Guide to 2H-Benzotriazole-4-Carboxylic Acid

Introduction

This compound, also known by its CAS number 62972-61-6, is a heterocyclic organic compound. It consists of a benzene ring fused to a 1,2,3-triazole ring, with a carboxylic acid group substituted at the 4-position. This molecule and its isomers are of significant interest in medicinal chemistry and materials science. They serve as crucial building blocks for synthesizing more complex molecules, including pharmaceuticals and corrosion inhibitors.[1][2] Benzotriazole derivatives are known for their ability to exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[3] This guide provides a comprehensive overview of the physical and chemical properties, spectral data, and key experimental protocols related to this compound.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [4][5][6][7] |

| Molecular Weight | 163.13 g/mol | [5][7][8] |

| CAS Number | 62972-61-6 | [5][6][7] |

| Appearance | White to brown crystalline powder | [1] |

| Boiling Point | 455.9 °C at 760 mmHg | [5][7] |

| Density | 1.617 g/cm³ | [5][7] |

| Flash Point | 229.5 °C | [5][7] |

| Exact Mass | 163.03800 Da | [4][7] |

| LogP | 0.65610 | [5] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Storage | Keep in a dry and cool condition | [5] |

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Characteristic Peaks | Interpretation |

| Infrared (IR) | Broad: 2500-3300 cm⁻¹Strong: ~1710 cm⁻¹ | The broad absorption is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[9] The strong peak corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[9] |

| ¹H NMR | 10.0 - 12.0 ppm (singlet, broad)7.0 - 8.5 ppm (multiplets) | The highly deshielded proton at 10-12 ppm is distinctive for the acidic proton of the carboxylic acid group.[9] The signals in the 7.0-8.5 ppm range are attributed to the protons on the benzene ring. |

| ¹³C NMR | 160 - 180 ppm110 - 150 ppm | The signal in the 160-180 ppm range corresponds to the carbonyl carbon of the carboxylic acid.[9] The peaks between 110-150 ppm represent the carbons of the aromatic benzene and triazole rings. |

| Mass Spectrometry | M⁺ peak at m/z = 163Fragments at M-17, M-45 | The molecular ion peak (M⁺) confirms the molecular weight.[8] Common fragments include the loss of OH (M-17) and the loss of the entire COOH group (M-45).[9] |

Experimental Protocols & Chemical Reactivity

Synthesis of Benzotriazole Derivatives

A general and widely used method for synthesizing the benzotriazole core involves the diazotization of an o-phenylenediamine derivative.[1][2][10][11] This process uses sodium nitrite in an acidic medium, typically acetic acid, to form a diazonium salt which then undergoes spontaneous intramolecular cyclization.

Detailed Protocol: General Synthesis of Benzotriazoles

-

Dissolution: Dissolve the starting material, an appropriately substituted o-phenylenediamine (e.g., 3,4-diaminobenzoic acid for the target molecule), in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.[1][10]

-

Cooling: Cool the solution to approximately 15 °C in an ice bath while stirring continuously.[1]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution to the cooled o-phenylenediamine mixture. The reaction is exothermic, and the temperature will rise.[1][10]

-

Cyclization & Cooldown: The reaction mixture will warm up (e.g., to around 85°C) as the diazonium salt forms and spontaneously cyclizes.[1] Continue stirring as the mixture cools down.

-

Precipitation: Once the temperature drops (e.g., to 35-40°C), thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[1]

-

Isolation: Collect the crude product by vacuum filtration and wash it with several portions of ice-cold water.[1]

-

Purification: The crude solid can be purified by recrystallization from boiling water, often with the use of decolorizing charcoal to remove colored impurities.[1]

Chemical Reactivity: Esterification

The carboxylic acid group of this compound undergoes typical reactions of carboxylic acids. A common and useful reaction is esterification to produce carboxyl benzotriazole alkyl esters, which have applications as additives in coatings and lubricants.[12] A standard method involves converting the carboxylic acid to an acid halide, which then readily reacts with an alcohol.

Protocol: Synthesis of Carboxyl Benzotriazole Alkyl Ester [12]

-

Activation: Benzotriazole-4-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., dodecyl alcohol).

-

Halogenation: An inorganic halide, such as thionyl chloride (SOCl₂), is added dropwise to the solution. This converts the carboxylic acid to a more reactive acyl chloride intermediate. The temperature is typically maintained between 20 °C and 130 °C during this step.[12]

-

Reaction: The mixture is then held at a temperature between 50 °C and 130 °C for several hours to allow the acyl chloride to react completely with the alcohol, forming the ester.[12]

-

Workup: After the reaction, the mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final ester product.[12]

Other Reactivity

-

Chelation: As a copper chelator, 3H-benzotriazole-4-carboxylic acid can bind to copper ions, a property that is relevant to its use as a corrosion inhibitor and its biological activity.[6]

-

Amide Formation: The carboxylic acid can react with amines in the presence of a condensing agent to form amide bonds. This reaction is useful for creating fluorescent labeling reagents for the sensitive determination of carboxylic acids.[13]

References

- 1. ijariie.com [ijariie.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound, CasNo.62972-61-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. 3H-Benzotriazole-4-carboxylic acid | 62972-61-6 | MCA97261 [biosynth.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. KR20050020162A - Method for the preparation of carboxyl benzotriazole alkyl ester - Google Patents [patents.google.com]

- 13. US5097040A - Benzotriazole derivatives and reagents for determining carboxylic acids thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Tautomerism in Benzotriazole-4-Carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in benzotriazole-4-carboxylic acid and its related isomers. Understanding the tautomeric equilibrium of these compounds is critical for drug design and development, as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinity, solubility, and metabolic stability. This document details the structural possibilities, quantitative data, and the experimental and computational methodologies used to characterize these complex systems.

Introduction to Benzotriazole Tautomerism

Benzotriazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[1] The presence of three nitrogen atoms in the five-membered ring, coupled with a mobile proton, gives rise to prototropic tautomerism. The two principal tautomeric forms of the parent benzotriazole molecule are the 1H-benzotriazole and the 2H-benzotriazole. It is generally accepted that the 1H-tautomer is the predominant and more stable form in both solid and solution phases, while the proportion of the 2H-tautomer may increase in the gas phase.[1][2] The energy difference between these two isomers is often very small.[2]

The introduction of a carboxylic acid substituent onto the benzene ring creates isomers (4-, 5-, 6-, and 7-carboxylic acid) and further complicates the tautomeric landscape. Due to molecular symmetry, the 4- and 7-carboxylic acid derivatives are identical, as are the 5- and 6-carboxylic acid derivatives. This guide will focus on these two unique positional isomers: benzotriazole-4-carboxylic acid and benzotriazole-5-carboxylic acid.

Caption: Prototropic tautomerism in the parent benzotriazole molecule.

Tautomeric Forms of Benzotriazole Carboxylic Acid Isomers

The position of the electron-withdrawing carboxylic acid group influences the electron density distribution across the heterocyclic system, thereby affecting the relative stability of the possible tautomers.

2.1. Benzotriazole-4-carboxylic Acid

For the 4-carboxylic acid isomer (and its equivalent, the 7-carboxylic acid), the proton can reside on N1, N2, or N3. This results in two asymmetric 1H-tautomers (1H- and 3H-) and one symmetric 2H-tautomer.

Caption: Tautomeric equilibria for benzotriazole-4-carboxylic acid.

2.2. Benzotriazole-5-carboxylic Acid

For the 5-carboxylic acid isomer (and its equivalent, the 6-carboxylic acid), the situation is similar. The proton can be located on N1, N2, or N3, leading to distinct tautomeric forms whose stability is influenced by the substituent at the C5 position.

Caption: Tautomeric equilibria for benzotriazole-5-carboxylic acid.

Quantitative Data

Quantitative analysis is essential for understanding the prevalence and properties of each tautomer in a given environment.

Table 1: Acidity Constants (pKa) of Benzotriazole and Derivatives

| Compound | pKa Value | Solvent | Method | Reference |

| Benzotriazole | 8.2 | Water | Spectrophotometry | General Literature |

| Benzotriazole | 16.6 | Acetonitrile | Correlation Analysis | [3] |

| Benzotriazole-5-carboxylic acid | 3.47 | Not Specified | Predicted | [4] |

Table 2: Tautomer Stability and Energy

| Compound | Tautomer | Method | Finding | Reference |

| Benzotriazole | 1H vs. 2H | Ab initio (MP2, B3LYP) | 1H tautomer is preferred after inclusion of zero-point energy. | [1][5] |

| Benzotriazole | 1H vs. 2H | Dynamic 13C NMR | Barrier to prototropy: 10.8 kcal·mol⁻¹ at 294 K. | [6] |

Experimental and Computational Protocols

A combination of synthesis, spectroscopy, and computational modeling is typically employed to study tautomerism.

Caption: General experimental workflow for tautomer characterization.

4.1. Synthesis Protocols

-

General Synthesis of Benzotriazole Carboxylic Acids: A common method involves the cyclocondensation or diazotization of the corresponding o-phenylenediamine derivative.[1][2] For example, 3,4-diaminobenzoic acid can be treated with sodium nitrite in acetic acid to yield a mixture of benzotriazole-4-carboxylic acid and benzotriazole-5-carboxylic acid.[1]

-

Dissolution: Dissolve the starting material (e.g., 3,4-diaminobenzoic acid) in a suitable acidic solvent, such as glacial acetic acid.

-

Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature.

-

Reaction: Stir the mixture at a low temperature for a specified period, then allow it to warm to room temperature.

-

Isolation: The product often precipitates from the solution and can be collected by filtration.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

4.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.

-

Protocol: 1H, 13C, and 15N NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6) on a high-field spectrometer.[6][7][8]

-

Data Interpretation: Tautomers in slow exchange on the NMR timescale will show separate sets of signals. The integration of 1H signals allows for the quantification of the tautomer ratio.[7] 15N NMR is particularly sensitive to the chemical environment of the nitrogen atoms and provides clear evidence for the location of the proton.[6][8] Dynamic NMR experiments at variable temperatures can be used to determine the activation energy for the proton transfer between tautomers.[6]

-

-

UV-Vis Spectroscopy:

-

Protocol: UV-Vis spectra are recorded in a suitable solvent (e.g., methanol, acetonitrile). The spectra of the pure compound are compared with theoretical spectra calculated for the most stable tautomeric forms.[9]

-

Data Interpretation: Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λmax). By comparing experimental spectra with computationally simulated spectra for each potential tautomer, the predominant form in solution can be identified.[9]

-

4.3. Computational Modeling

-

Protocol: Quantum chemistry calculations, typically using Density Functional Theory (DFT) methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G**), are performed.[6] Calculations are often done for the gas phase and with a solvent model (e.g., SMD, PCM) to simulate solution conditions.[9]

-

Data Interpretation: These calculations provide the optimized geometries, relative energies, and thermodynamic properties of each tautomer.[1] The tautomer with the lowest calculated energy is predicted to be the most stable. Calculated NMR chemical shifts and UV-Vis spectra can be directly compared with experimental data to confirm structural assignments.[6][9]

Conclusion

The tautomerism of benzotriazole carboxylic acids is a multifaceted phenomenon governed by the position of the carboxylic acid substituent and the surrounding environment. While the 1H-tautomer is generally favored in the parent benzotriazole system, the introduction of a potent electron-withdrawing group necessitates a detailed experimental and computational re-evaluation for each specific isomer. A thorough characterization of these tautomeric systems, using the spectroscopic and computational methods outlined in this guide, is indispensable for medicinal chemists aiming to optimize the pharmacological profile of benzotriazole-based drug candidates. The quantitative data, though sparse for the specific title compounds, provides a foundational framework for future research in this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2H-benzotriazole-4-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2H-benzotriazole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility profiles, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzotriazole core substituted with a carboxylic acid group. This unique structure imparts properties that make it a molecule of interest in various fields, including as a corrosion inhibitor and a building block in medicinal chemistry. Understanding its solubility in common organic solvents is crucial for its application in synthesis, formulation, and biological screening.

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group and a less polar benzotriazole ring system. The principle of "like dissolves like" is paramount in predicting its solubility.

-

Polarity: The presence of the carboxylic acid group allows for hydrogen bonding, making the molecule more soluble in polar solvents.

-

Aromatic System: The benzotriazole ring is an aromatic system that can engage in π-π stacking interactions, potentially influencing its solubility in aromatic solvents.

-

Acid-Base Properties: As a carboxylic acid, its solubility can be significantly enhanced in basic organic solvents or in the presence of a base due to the formation of a more soluble salt.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from the solubility of similar aromatic carboxylic acids and benzotriazole derivatives.[1][2][3][4][5]

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps in solvating the polar functional groups of the molecule.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Ethers are less polar than alcohols and aprotic polar solvents, leading to reduced solubility. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents are relatively nonpolar and cannot effectively solvate the highly polar carboxylic acid group. |

| Aromatic | Toluene, Benzene | Low | While π-π stacking is possible, the overall polarity mismatch with the carboxylic acid group limits solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Significant polarity mismatch between the solute and the solvent. |

Experimental Protocol for Solubility Determination

The following section details a robust gravimetric method for the quantitative determination of the solubility of this compound in a chosen organic solvent.[7][8][9][10] This method is reliable and does not require sophisticated instrumentation.[7][9]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the flask.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed glass vial.

-

Record the total weight of the vial and the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and above the boiling point of the solvent.

-

Continue drying until a constant weight of the vial with the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weight of the solvent: (Weight of vial + solution) - (Weight of vial + dried solute)

-

Weight of the dissolved solute: (Weight of vial + dried solute) - (Weight of empty vial)

-

Solubility (g/L): (Weight of dissolved solute / Volume of solvent in L)

-

Solubility (mg/mL): (Weight of dissolved solute in mg / Volume of solvent in mL)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. medical.mu.edu.iq [medical.mu.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

CAS number and IUPAC name for 2H-benzotriazole-4-carboxylic acid

An In-Depth Technical Guide to 2H-Benzotriazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, presenting quantitative data in structured tables and illustrating key processes with workflow diagrams.

Chemical Identification and Properties

This compound is a derivative of benzotriazole, a bicyclic compound consisting of a benzene ring fused to a triazole ring. The carboxylic acid group at position 4 imparts functionalities that are crucial for its application in synthesis and as a biologically active agent.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 62972-61-6 | [3] |

| Molecular Formula | C₇H₅N₃O₂ | [1][3] |

| Molecular Weight | 163.133 g/mol | [3] |

| Canonical SMILES | C1=CC2=NNN=C2C(=C1)C(=O)O | [1] |

| InChI Key | KFJDQPJLANOOOB-UHFFFAOYSA-N | [1] |

| Synonyms | Benzotriazole-4-carboxylic acid, 4-carboxybenzotriazole | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 455.9 °C at 760 mmHg | [3] |

| Density | 1.617 g/cm³ | [3] |

| Flash Point | 229.5 °C | [3] |

| LogP | 0.65610 | [3] |

| PSA (Polar Surface Area) | 78.87 Ų | [3] |

Synthesis and Experimental Protocols

The synthesis of benzotriazole derivatives can be achieved through several established methods. The most common protocols involve the diazotization of ortho-phenylenediamines or the reaction of diamines with carboxylic acids.

General Synthesis of Benzotriazoles from o-Phenylenediamine

This method involves the cyclocondensation of an o-phenylenediamine with sodium nitrite in an acidic medium, typically acetic acid. The reaction proceeds through the formation of a monodiazonium derivative which then undergoes spontaneous cyclization.[4][5]

Experimental Protocol:

-

Prepare a mixture of glacial acetic acid and water.

-

Add o-phenylenediamine to the acidic solution and stir.

-

Cool the mixture to approximately 15 °C in an ice bath.

-

Gradually add a solution of sodium nitrite in water, maintaining the temperature control. A slow temperature rise may be observed.

-

After the addition is complete, allow the reaction to proceed. The mixture may be gently heated to ensure completion.

-

Upon cooling, the benzotriazole product precipitates.

-

Chill the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry.

Caption: General workflow for the synthesis of benzotriazoles.

Synthesis of Benzotriazole Alkyl Esters

A patented method describes the preparation of carboxyl benzotriazole alkyl esters, which can be useful intermediates. This involves reacting a benzotriazole carboxylic acid with an alcohol in the presence of an inorganic halide.[6]

Experimental Protocol:

-

Dissolve the benzotriazole-4-carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol), which acts as both solvent and reactant.

-

Heat the solution to a temperature between 20 °C and 130 °C (preferably 100-120 °C).

-

Slowly add an inorganic halide, such as thionyl chloride (1 to 4 equivalents), to the solution.[6] The temperature should be carefully controlled to avoid side reactions.

-

After the addition, maintain the reaction temperature (e.g., 50-130 °C) for 3 to 5 hours to ensure the reaction goes to completion.

-

Upon completion, the product can be isolated through precipitation (e.g., by cooling or adding a non-solvent), followed by filtration and drying.

Reduction of the Carboxylic Acid Group

The carboxylic acid functionality of benzotriazole derivatives can be reduced to the corresponding alcohol. One efficient method uses esters of benzotriazole as highly reactive intermediates.[7]

Experimental Protocol:

-

Activation: Activate the carboxylic acid by reacting it with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane. This forms the HOBt ester in situ.

-

Reduction: Add a solution of sodium borohydride in a mixture of tetrahydrofuran (THF) and water to the activated carboxylic acid solution. Water is noted to be a crucial promoter for this reaction.[7]

-

Work-up: After the reaction is complete, perform a standard aqueous work-up to isolate the corresponding alcohol. The reaction proceeds with excellent yields and tolerates various functional groups.[7]

Caption: Workflow for the reduction of a carboxylic acid via a HOBt ester intermediate.

Biological and Pharmacological Activities

Benzotriazole and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[8] The versatility of the benzotriazole ring allows for substitutions that can modulate its pharmacological profile.

Table 3: Overview of Reported Biological Activities for Benzotriazole Derivatives

| Activity | Description | Key Findings / Examples | Reference |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Triazolo[4,5-f]-quinolinone carboxylic acids showed activity against E. coli with MIC values of 12.5-25 µg/ml.[8] Hybrid molecules with 1,2,4-triazole showed significant antibacterial activity.[9] | [8][9] |

| Antiviral | Inhibition of viral replication. | Benzotriazole-dicarboxamide derivatives have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1. | [10] |

| Antitumor | Inhibition of cancer cell proliferation. | Certain benzotriazole-dicarboxamide derivatives demonstrated notable antiproliferative activity, inducing apoptosis in SK-MES1 tumor cells.[10] | [10] |

| Anti-inflammatory | Reduction of inflammation. | Chlorosubstituted, phenoxyacetyl benzotriazoles showed mild to moderate anti-inflammatory and analgesic properties.[8] | [8] |

| Antioxidant | Scavenging of free radicals. | Hybrid molecules containing benzotriazole and 1,2,4-triazole moieties were evaluated for their antioxidant activity using the DPPH assay. | [9] |

| Enzyme Inhibition | Inhibition of specific enzyme activity. | 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, with some showing IC₅₀ values in the nanomolar range.[11] | [11] |

Table 4: Quantitative Biological Data for Selected Benzotriazole Derivatives

| Compound Class | Target/Organism | Metric | Value | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | MIC | 12.5 - 25 µg/ml | [8] |

| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids | Xanthine Oxidase | IC₅₀ | 84 - 254 nM | [11] |

| Benzotriazole-dicarboxamide (Compound 3b) | SK-MES1 tumor cells | Activity | Induces apoptosis | [10] |

| Benzotriazole/1,2,4-triazole hybrids | E. coli | Zone of Inhibition | up to 24 mm | [9] |

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds for researchers in both chemistry and pharmacology. The synthetic accessibility of the benzotriazole core, combined with the functional handle of the carboxylic acid group, allows for the creation of diverse molecular architectures. The broad range of demonstrated biological activities, from antimicrobial to antitumor, underscores the potential of this scaffold in the development of novel therapeutic agents and functional materials. The protocols and data presented in this guide offer a solid foundation for professionals engaged in the exploration and application of these promising compounds.

References

- 1. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.62972-61-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ijariie.com [ijariie.com]

- 6. KR20050020162A - Method for the preparation of carboxyl benzotriazole alkyl ester - Google Patents [patents.google.com]

- 7. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates [organic-chemistry.org]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.unica.it [iris.unica.it]

- 11. researchgate.net [researchgate.net]

discovery and historical synthesis of benzotriazole compounds

An In-depth Technical Guide on the Discovery and Historical Synthesis of Benzotriazole Compounds

Introduction

Benzotriazole (BTA) is a heterocyclic compound of significant interest in medicinal chemistry, industrial applications, and synthetic organic chemistry.[1][2] Comprising a benzene ring fused to a 1,2,3-triazole ring, its unique chemical structure confers a range of useful properties, from corrosion inhibition to diverse pharmacological activities. This technical guide provides a detailed overview of the discovery of benzotriazole, its historical synthesis, and the evolution of synthetic methodologies, with a focus on experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Discovery and Early Applications

The discovery of benzotriazole dates back to the late 19th century, with its first synthesis reported by G. Schultz in 1889.[3] Initially, the primary application of benzotriazole was not in the field of medicine but in industry as a highly effective corrosion inhibitor, particularly for copper and its alloys.[3] Its ability to form a stable, protective film on metal surfaces made it invaluable in applications such as water treatment systems, lubricants, and antifreeze solutions.[3] It was not until the mid-20th century that the biological activities of benzotriazole derivatives began to be explored, leading to their current prominence in pharmaceutical research.[3]

The Historical Synthesis of Benzotriazole

The classical and most historically significant method for synthesizing benzotriazole involves the reaction of o-phenylenediamine with nitrous acid. The nitrous acid is typically generated in situ from the reaction of sodium nitrite with an acid, such as acetic acid or hydrochloric acid.[4][5]

The reaction mechanism proceeds in two key steps:

-

Diazotization: One of the amino groups of o-phenylenediamine reacts with nitrous acid to form a diazonium salt intermediate.[4]

-

Intramolecular Cyclization: The newly formed diazonium group then undergoes an intramolecular coupling reaction with the remaining amino group, leading to the formation of the stable triazole ring of benzotriazole.[1][4]

This fundamental reaction has been the basis for numerous variations and optimizations over the past century.

Experimental Workflow for Benzotriazole Synthesis```dot

Caption: Reaction pathway for the synthesis of benzotriazole.

Evolution of Synthetic Methods

While the reaction of o-phenylenediamine with a nitrite source remains a cornerstone, synthetic methods have evolved. Modern variations include:

-

Pressurized Synthesis: A method has been developed that involves heating o-phenylenediamine, sodium nitrite, and water in a pressurized reactor at high temperatures (240-260°C). This process avoids the use of acetic acid, reduces side reactions, and allows for continuous production. [6]* Palladium-Catalyzed Cyclization: C-H activation of aryl triazene compounds followed by intramolecular amination using a palladium catalyst provides an alternative route to 1-aryl-1H-benzotriazoles. [7]* [3+2] Cycloaddition: The cycloaddition of azides to benzynes offers a rapid and mild method to produce a variety of substituted benzotriazoles. [7] These newer methods often provide better yields, higher purity, or access to a wider range of substituted benzotriazole derivatives, which are crucial for modern drug discovery and materials science.

References

- 1. ijariie.com [ijariie.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]

- 7. Benzotriazole synthesis [organic-chemistry.org]

Methodological & Application

use of 2H-benzotriazole-4-carboxylic acid in peptide coupling reactions

A focus on 1-Hydroxybenzotriazole (HOBt) and its Congeners

Introduction

While the specific use of 2H-benzotriazole-4-carboxylic acid in peptide coupling reactions is not documented in readily available scientific literature, the broader family of benzotriazole derivatives plays a pivotal role in modern peptide synthesis. These reagents, most notably 1-Hydroxybenzotriazole (HOBt) and its uronium and phosphonium salt derivatives, are indispensable for efficient and high-fidelity peptide bond formation. They are primarily employed as additives or coupling reagents to suppress side reactions, minimize racemization, and enhance the rate of acylation.[1][2]

This document provides detailed application notes and protocols for the use of common benzotriazole-based reagents in peptide coupling, targeting researchers, scientists, and professionals in drug development.

Principle of Benzotriazole-Mediated Peptide Coupling

The core function of benzotriazole additives in peptide coupling is the in-situ formation of highly reactive, yet relatively stable, active esters. In a typical reaction mediated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of an N-protected amino acid is activated.[3] In the absence of an additive, this activated intermediate is susceptible to racemization and can undergo rearrangement to form an unreactive N-acylurea.[1]

When HOBt is present, it rapidly traps the O-acylisourea intermediate to form the HOBt-ester. This active ester is more stable than the O-acylisourea, reducing the risk of racemization. It is also highly reactive towards the amino group of the incoming amino acid, facilitating efficient peptide bond formation.[1]

Uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are standalone coupling reagents that incorporate the HOBt moiety.[4] They react with the carboxylic acid to directly form the HOBt active ester, offering a more efficient and faster coupling process compared to the carbodiimide/HOBt combination.[4]

Application Notes

Advantages of Using Benzotriazole-Based Reagents:

-

Suppression of Racemization: The primary advantage is the significant reduction of racemization at the chiral center of the activated amino acid, ensuring the stereochemical integrity of the final peptide.[1][2]

-

Increased Coupling Efficiency: The formation of the active ester accelerates the rate of the desired aminolysis reaction, leading to higher yields and allowing for the coupling of sterically hindered amino acids.

-

Minimization of Side Reactions: Benzotriazole additives prevent the formation of undesirable byproducts such as N-acylurea. For amino acids with amide side chains (e.g., Asparagine, Glutamine), they can also reduce the extent of dehydration which leads to nitrile formation.

-

Improved Solubility: Reagents like HBTU and TBTU, along with their byproducts, are generally soluble in common organic solvents used in peptide synthesis, which is particularly advantageous in solid-phase peptide synthesis (SPPS).[3]

Selection of Benzotriazole Reagents:

-

HOBt (1-Hydroxybenzotriazole): The classic and cost-effective additive used in conjunction with carbodiimides (DCC, DIC, EDC). It is suitable for both solution-phase and solid-phase synthesis.

-

HBTU/TBTU: Highly efficient uronium/aminium-based coupling reagents for rapid and clean peptide bond formation, especially in automated solid-phase peptide synthesizers.[4] They are generally preferred for their speed and efficiency.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is particularly useful for cyclization reactions and for coupling sterically hindered amino acids where uronium salts might lead to guanidinylation of the free N-terminus.[1]

Quantitative Data Summary

The following table summarizes typical performance data for peptide coupling reactions using benzotriazole-based reagents.

| Coupling Reagent/Additive | Typical Coupling Time | Typical Yield Range | Key Characteristics |

| DCC/HOBt | 1 - 4 hours | 80 - 95% | Cost-effective, standard method. Byproduct (DCU) is insoluble. |

| DIC/HOBt | 1 - 3 hours | 85 - 98% | Soluble urea byproduct, suitable for SPPS. |

| HBTU | 15 - 60 minutes | > 95% | Fast, efficient, commonly used in automated SPPS. |

| TBTU | 15 - 60 minutes | > 95% | Similar to HBTU, highly efficient for automated synthesis.[4] |

| PyBOP | 30 - 90 minutes | > 90% | Excellent for hindered couplings and cyclizations.[1] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol describes a standard coupling cycle for adding one amino acid to a resin-bound peptide chain using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

HOBt (3 equivalents)

-

DIC (3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Resin with N-terminally deprotected peptide

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in a minimal amount of DMF.

-

Add DIC to the amino acid/HOBt solution and allow to pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Add DIPEA if the amino acid salt is used.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Monitoring: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Capping (Optional): If a small amount of unreacted amine remains, cap the unreacted sites by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a typical automated coupling cycle.

Reagents for Synthesizer:

-

Fmoc-protected amino acids in DMF/NMP

-

Activator solution: HBTU and HOBt in DMF

-

Base solution: DIPEA in NMP

-

Deprotection solution: 20% piperidine in DMF

Automated Synthesizer Cycle:

-

Deprotection: The synthesizer delivers the deprotection solution to the reaction vessel, agitates for a set time, drains, and repeats.

-

Washing: The resin is washed multiple times with DMF.

-

Coupling:

-

The protected amino acid solution is delivered to the reaction vessel.

-

The activator solution (HBTU/HOBt) and base (DIPEA) are added.

-

The reaction is agitated for the programmed time (typically 30-45 minutes).

-

-

Washing: The resin is washed with DMF and DCM to prepare for the next cycle.

Visualizations

Caption: Workflow of HOBt-mediated peptide coupling.

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. bachem.com [bachem.com]

- 4. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2H-Benzotriazole-4-Carboxylic Acid as a Corrosion Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed studies detailing the specific application of 2H-benzotriazole-4-carboxylic acid as a corrosion inhibitor are not extensively available. The following application notes and protocols are based on the well-documented performance of the parent compound, 1,2,3-Benzotriazole (BTA), and closely related derivatives such as benzotriazole-5-carboxylic acid (5-BCA). The methodologies provided are standard for evaluating the efficacy of novel corrosion inhibitors.

Application Notes

Introduction

Benzotriazole and its derivatives are a prominent class of heterocyclic organic compounds widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, most notably copper and steel.[1][2] They function by forming a robust, passive, and chemisorbed protective film on the metal surface, which acts as a barrier to corrosive agents.[3] This film is often a polymeric complex formed between the benzotriazole molecule and metal ions.[4]

The introduction of a carboxylic acid functional group onto the benzotriazole ring, as in this compound, is hypothesized to modify its properties in several advantageous ways:

-

Enhanced Solubility: The carboxylic group can improve solubility in aqueous and polar solvent systems, simplifying formulation and application.

-

Additional Coordination Site: The carboxylate group can act as an additional site for coordination with metal ions, potentially leading to a more stable and densely packed protective film.

-

Modified Adsorption: The electronic properties of the molecule are altered, which can influence its adsorption characteristics on the metal surface.

Studies on the related isomer, benzotriazole-5-carboxylic acid, have shown that it facilitates the formation of metal-organic complexes, which are crucial to its protective action on Zn-Al-Mg-coated steel.[5][6]

Mechanism of Action

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the adsorption of the molecule onto the metal surface. The nitrogen atoms in the triazole ring, with their lone pairs of electrons, coordinate with vacant d-orbitals of the metal atoms (e.g., Cu, Fe).[7] This interaction leads to the formation of a thin (nanometer-scale), insoluble, and stable polymeric film of a metal-inhibitor complex (e.g., [Cu(I)-BTA]n).[8][9]

For this compound, it is proposed that both the triazole ring and the deprotonated carboxylate group participate in complex formation, creating a more resilient and cross-linked protective layer. This film acts as a physical barrier, inhibiting both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.[3][10]

Caption: Proposed inhibition mechanism of this compound.

Potential Applications

Based on the known uses of benzotriazoles, this compound is a candidate for:

-

Cooling Water Systems: To protect copper and steel components from corrosion.[3]

-

Antifreeze Formulations: As an additive to prevent corrosion in engine cooling systems.[1]

-

Metalworking Fluids and Lubricants: To protect metal parts during and after machining.[11]

-

Protective Coatings: As an additive in primers or conversion coatings to enhance corrosion resistance and paint adhesion.[5][8]

-

Conservation of Metal Artifacts: For the treatment and protection of historical objects made of copper or its alloys.

Quantitative Data (Reference)

The following data is for Benzotriazole-5-Carboxylic Acid (5-BCA) , a structural isomer of the target compound, and is provided as a reference. The study evaluated its effect in a Ti-Zr conversion coating on Zn-Al-Mg-coated steel in a 3.5% NaCl solution.[5][6]

| Inhibitor Concentration in Coating Solution | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Inhibition Efficiency (IE%) |

| 0 g/L (Control) | -1.08 V | 7.5 x 10⁻⁶ | 3.2 x 10³ | - |

| 0.5 g/L | -1.01 V | 8.9 x 10⁻⁷ | 2.9 x 10⁴ | 88.1% |

Table derived from potentiodynamic polarization data presented in the study by Liu et al. (2025).[5][6] Inhibition Efficiency (IE%) was calculated using the formula: IE% = [(icorr_control - icorr_inhibitor) / icorr_control] x 100.

Experimental Protocols

Protocol for Synthesis of Carboxybenzotriazole

This protocol is adapted from a patented synthesis method for producing carboxybenzotriazole by oxidizing the corresponding methylbenzotriazole.[12]

Materials:

-

4-Methylbenzotriazole

-

Potassium Permanganate (KMnO₄)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methylbenzotriazole and distilled water.

-

Oxidation: Gradually add potassium permanganate to the mixture. The recommended molar ratio of methylbenzotriazole to KMnO₄ is between 1:6 and 1:8.

-

Reflux: Heat the mixture to a temperature between 45-85°C and maintain reflux for 5-8 hours with constant stirring. Monitor the reaction's progress (e.g., disappearance of the purple KMnO₄ color).

-

Filtration: After cooling, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Transfer the filtrate to a beaker and carefully acidify with an acid (e.g., H₂SO₄) to a pH of 2.6-3.5. This will precipitate the this compound product.

-

Crystallization: Allow the solution to stand for 30-40 hours to ensure complete precipitation.

-

Isolation and Purification: Filter the precipitate, wash with cold distilled water, and dry. The crude product can be further purified by recrystallization.

Protocol for Evaluation of Corrosion Inhibition

This protocol outlines standard electrochemical and gravimetric methods for assessing the performance of a corrosion inhibitor.

Caption: General experimental workflow for evaluating a corrosion inhibitor.

A. Materials and Equipment:

-

Metal Coupons: Working electrodes of the metal to be tested (e.g., copper, mild steel).

-

Corrosive Medium: e.g., 3.5% NaCl, 1M HCl, or 0.5M H₂SO₄ solution.

-

Inhibitor: this compound.

-

Electrochemical Cell: A standard three-electrode cell.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum or graphite rod.

-

Potentiostat/Galvanostat: With software for Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).

-

Analytical Balance: For weight loss measurements.

B. Electrode Preparation:

-

Mechanically polish the metal coupons with successive grades of emery paper.

-

Rinse thoroughly with distilled water and degrease with acetone or ethanol.

-

Dry the coupons in a stream of warm air and store them in a desiccator.

C. Electrochemical Measurements:

-

Setup: Assemble the three-electrode cell with the prepared metal coupon as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode. Fill the cell with the corrosive solution (with and without the inhibitor at various concentrations).[13]

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP.

-

Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).

-

Analyze the Nyquist and Bode plots to determine parameters like polarization resistance (Rp) and double-layer capacitance (Cdl). A larger Rp value indicates better corrosion resistance.[14]

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

-

Use a slow scan rate (e.g., 0.5 to 1 mV/s).[13]

-

Extrapolate the Tafel slopes to determine the corrosion potential (Ecorr) and corrosion current density (icorr). Lower icorr values signify better inhibition.[15]

-

Caption: Diagram of a standard electrochemical test setup.

D. Weight Loss Measurements:

-

Weigh the prepared metal coupons accurately.

-

Immerse the coupons in the corrosive solution (with and without inhibitor) for a prolonged period (e.g., 24-72 hours) at a constant temperature.

-

After immersion, remove the coupons, clean them chemically to remove corrosion products (e.g., in inhibited acid), rinse, dry, and reweigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

E. Data Analysis and Formulas:

-

Inhibition Efficiency from PDP (IE%): IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr is the corrosion current density without inhibitor and icorr is with the inhibitor.[16]

-

Inhibition Efficiency from EIS (IE%): IE% = [(Rp - R⁰p) / Rp] x 100 where R⁰p is the polarization resistance without inhibitor and Rp is with the inhibitor.

-

Inhibition Efficiency from Weight Loss (IE%): IE% = [(CR⁰ - CR) / CR⁰] x 100 where CR⁰ is the corrosion rate without inhibitor and CR is with the inhibitor.[17]

References

- 1. content.ampp.org [content.ampp.org]

- 2. jetir.org [jetir.org]

- 3. copper.org [copper.org]

- 4. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Filiform Corrosion Inhibition of Zn-Al-Mg-Coated Steel by Ti-Zr Conversion Coating: Crucial Role of Benzotriazole-5-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzotriazole, Metal Corrosion Inhibitor [us.chemicalstore.com]

- 12. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. Corrosion Inhibition of Copper and Its Alloys Using Benzotriazole [ejchem.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cecri.res.in [cecri.res.in]

Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the N-acylation of amines using N-acylbenzotriazoles. This method offers a mild and efficient alternative to traditional acylation techniques that often require harsh reagents like acyl chlorides or acid anhydrides. The use of N-acylbenzotriazoles is advantageous due to the neutral reaction conditions, high yields, and simple workup procedures.[1][2]

Introduction

N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for a wide variety of primary, secondary, and tertiary amines.[1][3] The reaction proceeds under neutral conditions, making it compatible with sensitive functional groups and applicable in complex molecule synthesis, including peptide chemistry and drug development.[3][4] The benzotriazole moiety acts as a good leaving group, facilitating the nucleophilic attack of the amine on the acyl carbon.[3] Recent advancements have also focused on developing greener synthetic protocols, utilizing water as a solvent and microwave irradiation to accelerate the reaction.[4][5][6]

Reaction Principle and Workflow

The N-acylation of amines with benzotriazoles is a two-step process. First, a carboxylic acid is converted to the corresponding N-acylbenzotriazole. This is typically achieved by reacting the carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride or by using an acid anhydride.[7][8] The resulting N-acylbenzotriazole is then reacted with a primary or secondary amine to yield the desired amide and benzotriazole as a byproduct.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-acylation of various amines with different N-acylbenzotriazoles as reported in the literature.

| Entry | N-Acylbenzotriazole | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Benzoylbenzotriazole | Benzylamine | Dichloromethane | Room Temperature | 12 | 95 | [Katritzky et al., 2000][1] |

| 2 | N-Benzoylbenzotriazole | Aniline | Dichloromethane | Room Temperature | 12 | 92 | [Katritzky et al., 2000][1] |

| 3 | N-Benzoylbenzotriazole | Diethylamine | Dichloromethane | Room Temperature | 12 | 90 | [Katritzky et al., 2000][1] |

| 4 | N-Acetylbenzotriazole | Benzylamine | Dichloromethane | Room Temperature | 12 | 93 | [Katritzky et al., 2000][1] |

| 5 | N-Acetylbenzotriazole | Aniline | Dichloromethane | Room Temperature | 12 | 89 | [Katritzky et al., 2000][1] |

| 6 | N-Boc-L-phenylalaninyl-benzotriazole | Aniline | Water | Room Temperature | 1 | 94 | [Yadav et al., 2020][4] |

| 7 | N-Boc-L-prolinyl-benzotriazole | 4-Chloroaniline | Water | Room Temperature | 1.5 | 92 | [Yadav et al., 2020][4] |

| 8 | N-Cbz-L-alaninyl-benzotriazole | 4-Toluidine | Water (Microwave) | - | 0.25 | 96 | [Yadav et al., 2020][4] |

| 9 | N-Fmoc-glycinyl-benzotriazole | 4-Methoxyaniline | Water (Microwave) | - | 0.33 | 95 | [Yadav et al., 2020][4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles [7]

This protocol describes an improved one-pot synthesis of N-acylbenzotriazoles from carboxylic acids.

Materials:

-

Carboxylic acid (1.0 mmol)

-

Benzotriazole (1.1 mmol)

-

Thionyl chloride (1.2 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

-

To a stirred solution of the carboxylic acid and benzotriazole in anhydrous DCM at room temperature, add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude N-acylbenzotriazole can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the N-Acylation of Amines [1]

This protocol outlines the acylation of primary and secondary amines with a pre-synthesized N-acylbenzotriazole.

Materials:

-

N-Acylbenzotriazole (1.0 mmol)

-

Amine (primary or secondary) (1.0 mmol)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Procedure:

-

Dissolve the N-acylbenzotriazole in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to remove unreacted amine and benzotriazole, followed by a wash with a saturated solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude amide can be purified by column chromatography or recrystallization.

Protocol 3: Greener N-Acylation of Amines in Water under Microwave Irradiation [4]

This protocol provides an environmentally friendly method for the N-acylation of amines.

Materials:

-

N-Acylbenzotriazole (1.0 mmol)

-

Amine (1.0 mmol)

-

Water (5 mL)

Procedure:

-

In a microwave-safe vessel, suspend the N-acylbenzotriazole and the amine in water.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and for a time determined by reaction optimization (e.g., 15-20 minutes).

-

After cooling, the solid product is collected by filtration.

-

Wash the solid with water and dry to obtain the pure amide. In cases where the product is soluble, extraction with an organic solvent may be necessary.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key steps and intermediates in the N-acylation reaction.

Conclusion

The N-acylation of amines using benzotriazoles is a versatile and efficient method for the formation of amide bonds. The mild reaction conditions, high yields, and applicability to a wide range of substrates make it a valuable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The development of greener protocols further enhances the appeal of this methodology. Researchers and scientists can utilize the provided protocols as a starting point for their synthetic endeavors, with the understanding that optimization may be necessary for specific substrates.

References

- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Benzotriazole-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2H-benzotriazole-4-carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[3][4]

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] The benzotriazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The introduction of a carboxylic acid moiety at the 4-position of the benzotriazole ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of potential drug candidates. Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently, which can accelerate reaction rates and improve yields.[4][5]

Advantages of Microwave-Assisted Synthesis

Compared to conventional reflux methods, microwave-assisted synthesis of benzotriazole derivatives has demonstrated significant advantages:

-

Reduced Reaction Times: Reactions that typically take hours to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[4][6][7]

-

Improved Yields: Microwave synthesis frequently results in higher product yields.[3][6][7]

-

Greener Chemistry: The efficiency of microwave heating can lead to reduced energy consumption and the potential for solvent-free reactions, contributing to more environmentally friendly processes.[3][4]

Experimental Protocols

While the direct microwave-assisted synthesis of the parent this compound from its diamine precursor can be challenging due to the highly exothermic nature of the diazotization reaction, the subsequent derivatization of the carboxylic acid functionality is well-suited for microwave irradiation.[4][6] The following protocols are based on established methods for analogous benzotriazole-5-carboxylic acid derivatives and adapted for the 4-carboxylic acid isomer.[4][6][7]

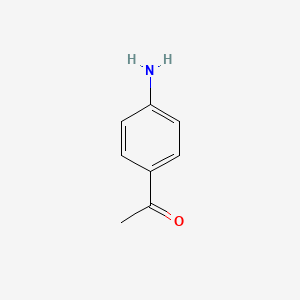

Protocol 1: Synthesis of N-Aryl-2H-benzotriazole-4-carboxamides

This protocol describes the synthesis of amide derivatives from 2H-benzotriazole-4-carbonyl chloride.

Step 1: Synthesis of this compound (Conventional Method)

-

Materials: 3,4-Diaminobenzoic acid, Glacial Acetic Acid, Sodium Nitrite, Deionized Water.

-

Procedure:

-

Create a suspension of 3,4-diaminobenzoic acid (e.g., 10 mmol) in a mixture of glacial acetic acid and water.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 11 mmol) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.[4][6]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.

-

Step 2: Synthesis of 2H-Benzotriazole-4-carbonyl Chloride (Conventional Method)

-

Materials: this compound, Thionyl Chloride (SOCl₂), Dry Benzene.

-

Procedure:

-

Reflux a mixture of this compound (e.g., 5 mmol) and an excess of thionyl chloride in dry benzene for 2-3 hours.

-

Remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude 2H-benzotriazole-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

-

Step 3: Microwave-Assisted Synthesis of N-Aryl-2H-benzotriazole-4-carboxamides

-

Materials: 2H-Benzotriazole-4-carbonyl chloride, Substituted Aniline, Dry Benzene, 10% Hydrochloric Acid.

-

Procedure:

-

In a microwave-safe reaction vessel, combine 2H-benzotriazole-4-carbonyl chloride (e.g., 2 mmol) and an equimolar amount of the desired substituted aniline in dry benzene.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 180 W) for a short duration (e.g., 4-5 minutes).[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add 10% hydrochloric acid to precipitate the excess aniline as its hydrochloride salt.

-